![molecular formula C23H17FN2O4 B2682198 N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide CAS No. 861212-82-0](/img/structure/B2682198.png)
N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide
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Overview
Description
“N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide” is a complex organic compound. It contains a benzoxazine ring, which is a type of heterocyclic compound . Benzoxazines are known for their diverse biological and clinical applications .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoxazine ring, a fluorophenyl group, and a benzamide group . The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis
Benzoxazines, as a class of compounds, can undergo a variety of chemical reactions. They can participate in ring-opening reactions, substitution reactions, and more . The specific reactions that “N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could influence its reactivity and the benzoxazine ring could influence its stability .Scientific Research Applications
Antiviral Activity
Indole derivatives, such as the compound , have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents against influenza A. Among these, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity with an IC50 of 7.53 μmol/L .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Anti-HIV Activity
Researchers synthesized 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and evaluated their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains. These compounds showed promising results in inhibiting viral replication in acutely infected cells .
Other Biological Activities
Indole derivatives, including our compound, exhibit a wide range of biological effects:
Mechanism of Action
Target of action
The compound contains a benzoxazine ring , which is a type of organic heterobicyclic compound . Benzoxazine derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Biochemical pathways
Benzoxazine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that they may affect multiple biochemical pathways.
Result of action
Given the wide range of biological activities associated with benzoxazine derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O4/c24-16-8-5-14(6-9-16)12-25-23(29)18-4-2-1-3-17(18)22(28)15-7-10-20-19(11-15)26-21(27)13-30-20/h1-11H,12-13H2,(H,25,29)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSAHOKITHXRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide |
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